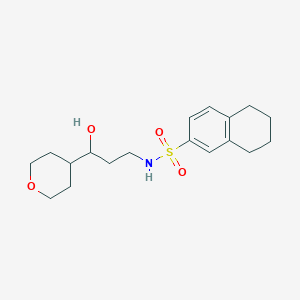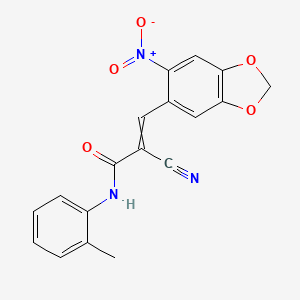
3,3-dimethyl-N-(4-methylbenzyl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)indoline-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-dimethyl-N-(4-methylbenzyl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)indoline-5-sulfonamide is a useful research compound. Its molecular formula is C20H13BrN6O2S and its molecular weight is 481.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Structure and Properties
The research conducted by Inglebert et al. (2013) focuses on a compound structurally related to the queried chemical, demonstrating the importance of planar indole/indoline units and pyrrolidine rings in such compounds. Their study highlights the significance of these structures in forming hydrogen bonds and interacting with solvents, which could be relevant for understanding the properties and applications of the queried chemical (Inglebert et al., 2013).
Reaction Mechanisms
Fleming et al. (1998) discuss the cleavage of sulfonamides, which might provide insights into the reactivity and potential applications of the sulfonamide group in the queried compound. Understanding how these groups react under specific conditions is crucial for their utilization in various scientific research settings (Fleming et al., 1998).
Synthetic Applications
The work of Bagley et al. (2005) on the synthesis of dimethyl sulfomycinamate, which shares a similar structural motif with the queried chemical, indicates the potential of such compounds in synthetic chemistry, particularly in the synthesis of complex molecules like antibiotics (Bagley et al., 2005).
Photophysicochemical Properties
Öncül et al. (2021) explored the synthesis and photophysical properties of zinc(II) phthalocyanine compounds with benzenesulfonamide derivative substituents. This research could provide insights into the photophysical applications of sulfonamide derivatives, which may be relevant to the queried chemical (Öncül et al., 2021).
Biological Activity
Avdeenko et al. (2020) synthesized new derivatives of 2,3-dimethylindole, structurally related to the queried chemical, and analyzed their potential biological activity. Their findings could shed light on the possible biological applications or interactions of similar compounds (Avdeenko et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3,3-dimethyl-N-(4-methylbenzyl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)indoline-5-sulfonamide' involves the reaction of 3,3-dimethylindoline-5-sulfonamide with 4-methylbenzylamine, followed by the addition of 2-oxo-2-pyrrolidin-1-yl acetic acid and subsequent cyclization to form the final product.", "Starting Materials": [ "3,3-dimethylindoline-5-sulfonamide", "4-methylbenzylamine", "2-oxo-2-pyrrolidin-1-yl acetic acid" ], "Reaction": [ "Step 1: 3,3-dimethylindoline-5-sulfonamide is reacted with 4-methylbenzylamine in the presence of a suitable solvent and a catalyst to form the intermediate N-(4-methylbenzyl)-3,3-dimethylindoline-5-sulfonamide.", "Step 2: To the above intermediate, 2-oxo-2-pyrrolidin-1-yl acetic acid is added and the mixture is heated to initiate cyclization. The reaction is carried out in the presence of a suitable solvent and a catalyst.", "Step 3: The final product, 3,3-dimethyl-N-(4-methylbenzyl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)indoline-5-sulfonamide, is obtained after purification and isolation by standard techniques such as column chromatography." ] } | |
CAS番号 |
1112407-38-1 |
分子式 |
C20H13BrN6O2S |
分子量 |
481.33 |
IUPAC名 |
6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H13BrN6O2S/c21-13-8-6-12(7-9-13)17-23-16(29-26-17)11-30-20-24-18-15(10-22-25-18)19(28)27(20)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,25) |
InChIキー |
UQTFTLARMJCWNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Br |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2488488.png)
![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine](/img/structure/B2488489.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2488495.png)
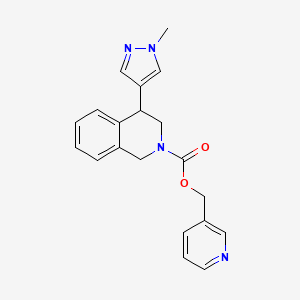
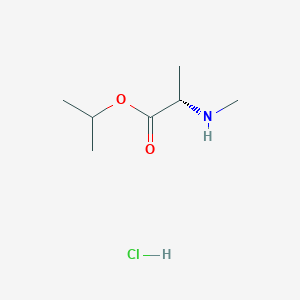
![N-(2-Methyl-1,3-benzothiazol-5-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2488498.png)
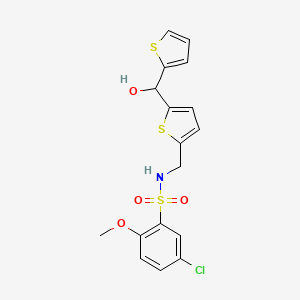
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488502.png)
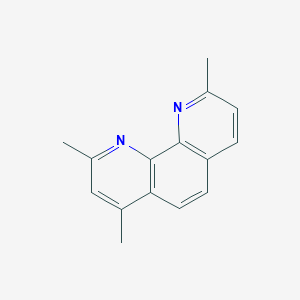
![Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate](/img/structure/B2488506.png)
